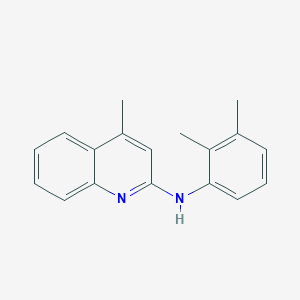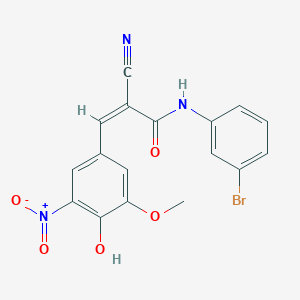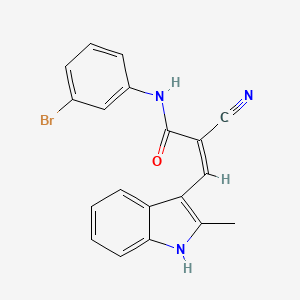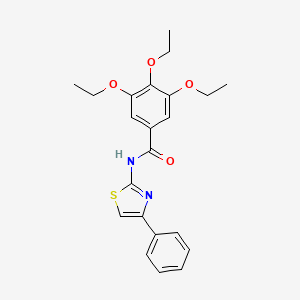
N-(3-bromophenyl)-3-(3-chlorophenyl)-2-cyanoacrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-bromophenyl)-3-(3-chlorophenyl)-2-cyanoacrylamide is a chemical compound that has been widely used in scientific research. This compound belongs to the group of cyanoacrylamides, which are known for their diverse biological activities. The compound has been synthesized using several methods, and its mechanism of action has been studied extensively.
Mecanismo De Acción
The mechanism of action of N-(3-bromophenyl)-3-(3-chlorophenyl)-2-cyanoacrylamide is not fully understood. However, it has been suggested that the compound inhibits the activity of certain enzymes, such as topoisomerase II and β-glucosidase, which are involved in DNA replication and glucose metabolism, respectively. The compound has also been found to inhibit the activity of certain signaling pathways, such as the NF-κB pathway, which is involved in inflammation.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. It has also been found to inhibit the activity of certain enzymes and signaling pathways, which are involved in DNA replication, glucose metabolism, and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-bromophenyl)-3-(3-chlorophenyl)-2-cyanoacrylamide has several advantages for lab experiments. It is easily synthesized using standard laboratory techniques and is readily available. The compound has also been found to exhibit diverse biological activities, making it a useful tool for studying various biological processes. However, the compound has certain limitations for lab experiments. Its mechanism of action is not fully understood, and its toxicity and side effects are not well documented.
Direcciones Futuras
Several future directions for the study of N-(3-bromophenyl)-3-(3-chlorophenyl)-2-cyanoacrylamide can be identified. Further studies are needed to fully understand the mechanism of action of the compound and its potential use in the treatment of various diseases. The compound can also be used as a lead compound for the development of new antimicrobial and anti-inflammatory agents. Additionally, the compound can be modified to improve its pharmacokinetic and pharmacodynamic properties, making it more suitable for use in humans.
Conclusion:
In conclusion, this compound is a chemical compound that has been widely used in scientific research. The compound exhibits diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory activities. Its mechanism of action is not fully understood, but it has been found to inhibit the activity of certain enzymes and signaling pathways. The compound has several advantages for lab experiments, but its toxicity and side effects are not well documented. Several future directions for the study of the compound can be identified, including further studies on its mechanism of action and potential use in the treatment of various diseases.
Aplicaciones Científicas De Investigación
N-(3-bromophenyl)-3-(3-chlorophenyl)-2-cyanoacrylamide has been used in several scientific research studies. It has been found to exhibit antitumor, antimicrobial, and anti-inflammatory activities. The compound has also been studied for its potential use in the treatment of Alzheimer's disease and diabetes. Its antitumor activity has been attributed to its ability to inhibit the proliferation of cancer cells by inducing apoptosis. The compound has also been found to inhibit the growth of several bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents.
Propiedades
IUPAC Name |
(Z)-N-(3-bromophenyl)-3-(3-chlorophenyl)-2-cyanoprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrClN2O/c17-13-4-2-6-15(9-13)20-16(21)12(10-19)7-11-3-1-5-14(18)8-11/h1-9H,(H,20,21)/b12-7- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEQJEZWKLWFXRG-GHXNOFRVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=C(C#N)C(=O)NC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)/C=C(/C#N)\C(=O)NC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B3739361.png)

![3-chloro-N-{3-[(3-methoxybenzoyl)amino]phenyl}benzamide](/img/structure/B3739370.png)
![N'-[1-(1-azepanylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]isonicotinohydrazide](/img/structure/B3739371.png)


![2-{2-[3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-3,4-dihydro-2-quinazolinyl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3739408.png)
![N-benzyl-2-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B3739422.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B3739430.png)
![3-bromo-N'-[(2-bromo-4-chlorophenoxy)acetyl]benzohydrazide](/img/structure/B3739452.png)


![4-chloro-3-nitro-N-[2-(2,2,3,3-tetrafluoropropoxy)phenyl]benzamide](/img/structure/B3739471.png)
